molecular formula C19H21BrClN5 B2832022 N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride CAS No. 1216417-77-4

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride

Cat. No. B2832022
CAS RN: 1216417-77-4
M. Wt: 434.77
InChI Key: LXTZAYMXXTZWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride is a chemical compound that is widely used in scientific research for its various pharmacological properties. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Tyrosine Kinase Inhibition and Anti-angiogenic Activity

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride (referred to as ZD6474 in studies) is primarily recognized for its role as a potent inhibitor of kinase insert domain-containing receptor/vascular endothelial growth factor receptor (KDR/VEGFR) 2 tyrosine kinase activity. This inhibition is critical in the compound's anti-angiogenic and antitumor activities. The compound also shows additional activity against the tyrosine kinase activity of fms-like tyrosine kinase 4 (VEGFR3) and epidermal growth factor receptor (EGFR/HER1), while demonstrating selectivity against a range of other tyrosine and serine-threonine kinases. The biological efficacy of ZD6474 extends to its potent inhibition of vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation in vitro and its ability to reverse VEGF-induced hypotension in vivo. The compound's oral administration has been shown to inhibit tumor-induced neovascularization and induce regression in established tumors, showcasing its significant potential in cancer therapy (Wedge et al., 2002).

Pharmacokinetics in Preclinical Models

ZD6474's pharmacokinetics has been extensively studied in animal models to understand its distribution and metabolism, which are pivotal in its clinical development. The compound exhibits extensive tissue distribution, with notable accumulation in the liver and lung, and achieves significant tumor tissue concentration. Notably, ZD6474 is minimally metabolized, with the majority of the drug being eliminated unchanged in the feces. This minimal metabolism is consistent with its long half-life in both mice and humans, indicating its potential for once-daily dosing in clinical settings. The pharmacokinetic studies underscore the relevance of ZD6474's dosing schedules in animal models to approximate therapeutic levels determined in humans (Gustafson et al., 2006).

properties

IUPAC Name

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5.ClH/c1-24-10-12-25(13-11-24)18-16-4-2-3-5-17(16)22-19(23-18)21-15-8-6-14(20)7-9-15;/h2-9H,10-13H2,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZAYMXXTZWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.